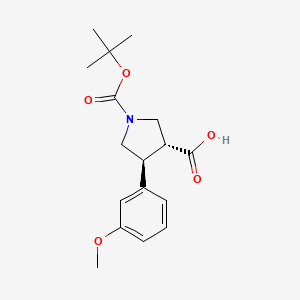
反式-1-Boc-4-(3-甲氧基苯基)吡咯烷-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C17H23NO5 and its molecular weight is 321.373. The purity is usually 95%.
BenchChem offers high-quality Trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物发现
该化合物属于吡咯烷类化合物,吡咯烷类化合物被药物化学家广泛用于获得治疗人类疾病的化合物 . 吡咯烷环由于其能够有效地探索药效团空间(由于 sp3 杂化)、有助于分子的立体化学以及由于环的非平面性而增加三维(3D)覆盖范围而备受关注 .
生物活性分子
吡咯烷及其衍生物(包括吡咯嗪、吡咯烷-2-酮、吡咯烷-2,5-二酮和脯氨醇)以其靶标选择性为特征,并在生物活性分子中报道 .
构效关系 (SAR) 研究
在 SAR 研究中,发现氧代苯基吡咯烷酸系列化合物提供了最佳的 PPARα/γ 功能活性的平衡 . 吡咯烷环的 3 位和 4 位取代基的顺式构型优于反式取向 .
原脱硼
该化合物可用于二醇硼酸酯的催化原脱硼,这是一种有价值但尚未充分开发的转化 . 此过程允许正式的反马氏规则烯烃加氢甲基化 .
环约束硼肽凝血酶抑制剂的合成
Boc-(±)-反式-4-(3-三氟甲基-苯基)-吡咯烷-3-羧酸是一种类似的化合物,用于合成环约束硼肽凝血酶抑制剂 .
δ-®-柯尼碱和吲哚利啶 209B 的正式全合成
作用机制
Target of Action
Trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid is a pivotal compound within the biomedical industry and assumes a paramount position in drug development for diverse ailments . .
Mode of Action
It is renowned for its pharmacological attributes and finds application in synthesizing medications tailored for precise afflictions .
Biochemical Pathways
It is known to be used in the mitigation of inflammation, management of pain, and combating of neurological maladies .
Result of Action
Its multifarious uses encompass the mitigation of inflammation, management of pain, and combatting of neurological maladies .
生物活性
Trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Structural Characteristics
Trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid features a tert-butoxycarbonyl (Boc) protecting group, a pyrrolidine ring , and a carboxylic acid functional group . The presence of the methoxy group on the phenyl ring is particularly significant as it can influence the compound's electronic properties and interactions with biological targets.
Synthesis
The synthesis of trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid typically involves several steps, including:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the Boc group for protection during subsequent reactions.
- Attachment of the 3-methoxyphenyl group to yield the final product.
This synthetic pathway allows for modifications that can enhance biological activity or selectivity towards specific targets.
Pharmacological Properties
Research indicates that pyrrolidine derivatives, including trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid, exhibit various pharmacological activities:
- Anticancer Activity : Some studies suggest that related compounds show cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis induction and modulation of signaling pathways associated with tumor growth .
- Neuropharmacological Effects : Compounds with similar structures have been investigated for their interactions with neurotransmitter systems, indicating potential applications in treating neurological disorders .
The mechanism by which trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid exerts its biological effects may involve:
- Receptor Binding : It may act as a ligand for various receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways, which is crucial for its therapeutic potential .
Comparative Analysis
To better understand the unique properties of trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid, it is useful to compare it with other similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Trans-1-Boc-4-(4-fluorophenyl)-pyrrolidine-3-carboxylic acid | C15H20N2O3 | Contains fluorine substituent |
| Trans-1-Boc-4-(4-methoxyphenyl)-pyrrolidine-3-carboxylic acid | C15H20N2O3 | Methoxy group introduces different electronic properties |
| Trans-1-Boc-4-(4-chlorophenyl)-pyrrolidine-3-carboxylic acid | C15H20ClN2O3 | Chlorine substituent affects reactivity |
This table highlights how variations in substituents can significantly influence the biological activity and reactivity of pyrrolidine derivatives.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrrolidine derivatives:
- Cytotoxicity Studies : In vitro assays demonstrated that related pyrrolidine compounds exhibit varying degrees of cytotoxicity against different cancer cell lines, suggesting that structural modifications can enhance potency .
- Neurotransmitter Interaction Studies : Research has shown that certain derivatives can modulate neurotransmitter receptor activity, which is critical for developing treatments for psychiatric disorders .
属性
IUPAC Name |
(3R,4S)-4-(3-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-13(14(10-18)15(19)20)11-6-5-7-12(8-11)22-4/h5-8,13-14H,9-10H2,1-4H3,(H,19,20)/t13-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSPNQKPXWOGLL-KGLIPLIRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














